molecular formula C3H12Cl2N2O2 B1370230 1,3-Diaminoacetone dihydrochloride monohydrate CAS No. 207226-24-2

1,3-Diaminoacetone dihydrochloride monohydrate

Cat. No.: B1370230
CAS No.: 207226-24-2
M. Wt: 179.04 g/mol
InChI Key: NWGWIZCBVTVWAW-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1,3-Diaminoacetone dihydrochloride monohydrate is C3H12Cl2N2O2. It has a molecular weight of 179.04 g/mol . The compound’s structure includes a diamine structure, which allows it to act as a crosslinking agent.


Chemical Reactions Analysis

This compound could be useful for the preparation of oxazoles and oxazolones . Its diamine structure allows it to act as a crosslinking agent, enabling the linking of protein molecules together.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 179.04 g/mol, a hydrogen bond donor count of 5, a hydrogen bond acceptor count of 4, and a rotatable bond count of 2 . The compound has a complexity of 46.8 and a topological polar surface area of 70.1 Ų .

Scientific Research Applications

Synthesis and Reactivity

1,3-Diaminoacetone dihydrochloride monohydrate showcases intriguing reactivity in chemical syntheses. For instance, its derivative, 1,3-dihydroxyacetone, participates in the formation of racemic oxazolidine- and oxazoline-type spiro[4.4]nonanes through reactions with potassium (thio)cyanate and cyanamide. Interestingly, 1,3-diaminoacetone specifically yields spiro-bisimidazolidinethione along with monocyclic by-products under similar conditions. The unique reactivity of this compound derivatives opens pathways to various bicyclic carbamates, thiocarbamates, ureas, and thioureas, highlighting its potential in synthetic organic chemistry (Saul et al., 2000).

Biochemical Applications

1,3-Dichloroacetone, a closely related compound, has been leveraged for the synthesis of complex, multicyclic peptides. It selectively links free cysteine side chains with an acetone-like bridge, demonstrating its utility in the creation of novel bicyclic dimeric peptides. These peptides exhibit remarkable proteolytic stability, maintaining their integrity even after prolonged exposure to human serum. This showcases the compound's potential in the field of peptide therapeutics and biochemical research (Lin et al., 2020).

Mechanism of Action

The mechanism of action of DADH is primarily based on its ability to act as a crosslinking agent due to its diamine structure. This allows researchers to link protein molecules together, aiding in the study of protein-protein interactions and protein complex formation.

Properties

IUPAC Name

1,3-diaminopropan-2-one;hydrate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H8N2O.2ClH.H2O/c4-1-3(6)2-5;;;/h1-2,4-5H2;2*1H;1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGWIZCBVTVWAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)CN)N.O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597912
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207226-24-2
Record name 1,3-Diaminopropan-2-one--hydrogen chloride--water (1/2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597912
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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